molecular formula C11H9BrN2O2S B11176008 4-bromo-N-(pyridin-4-yl)benzenesulfonamide

4-bromo-N-(pyridin-4-yl)benzenesulfonamide

Cat. No.: B11176008
M. Wt: 313.17 g/mol
InChI Key: IGTPSIUDZBXIBJ-UHFFFAOYSA-N
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Description

4-Bromo-N-(pyridin-4-yl)benzenesulfonamide is an organic compound with the molecular formula C11H9BrN2O2S It is a derivative of benzenesulfonamide, where a bromine atom is substituted at the para position of the benzene ring, and a pyridine ring is attached to the sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(pyridin-4-yl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 4-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(pyridin-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and reduction: The compound can participate in redox reactions, although specific examples are less common.

    Coupling reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Suzuki-Miyaura coupling: This reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and a boronic acid. The reaction is usually performed in an organic solvent like toluene or ethanol under reflux conditions.

Major Products Formed

    Nucleophilic substitution: Products include substituted benzenesulfonamides with various functional groups replacing the bromine atom.

    Suzuki-Miyaura coupling: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

4-Bromo-N-(pyridin-4-yl)benzenesulfonamide has several scientific research applications:

    Medicinal chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.

    Material science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological studies: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways and mechanisms.

Mechanism of Action

The specific mechanism of action for 4-bromo-N-(pyridin-4-yl)benzenesulfonamide depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to modulate biological activity. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the bromine and pyridine moieties contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-N-(pyridin-2-yl)benzenesulfonamide: Similar structure but with an amino group instead of a bromine atom.

    4-Bromo-N-(pyridin-3-yl)benzenesulfonamide: Similar structure but with the pyridine ring attached at a different position.

    4-Bromo-N-(6-methyl-pyridin-2-yl)benzenesulfonamide: Similar structure but with a methyl group on the pyridine ring.

Uniqueness

4-Bromo-N-(pyridin-4-yl)benzenesulfonamide is unique due to the specific positioning of the bromine and pyridine groups, which can influence its reactivity and binding properties. This unique structure allows for distinct interactions with biological targets and can lead to different biological activities compared to similar compounds.

Biological Activity

4-Bromo-N-(pyridin-4-yl)benzenesulfonamide is a sulfonamide derivative notable for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. The compound features a bromine atom and a pyridine ring that enhance its biological activity, primarily through the inhibition of key enzymes involved in cellular processes.

Molecular Structure and Synthesis

The molecular structure of this compound includes a bromine substituent at the para position of the benzene ring, which is linked to a sulfonamide group and a pyridin-4-yl moiety. This configuration is crucial for its reactivity and biological interactions. The synthesis typically involves the reaction of 4-bromobenzenesulfonyl chloride with pyridine under basic conditions, resulting in the formation of the sulfonamide linkage.

Anticancer Properties

One of the most significant biological activities of this compound is its role as an inhibitor of phosphoinositide 3-kinase (PI3K). PI3K is integral to various cellular processes, including growth, proliferation, and survival. Inhibition of this enzyme can disrupt cancer cell signaling pathways, making this compound a candidate for anticancer drug development.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial effects in various studies. The presence of the bromine atom appears to enhance its antimicrobial activity, potentially making it effective against a range of pathogens .

The interaction mechanism of this compound with biological targets has been elucidated through molecular docking studies. These studies indicate that the compound binds effectively to specific enzymes involved in cancer progression and may also interact with carrier proteins in the bloodstream, influencing its pharmacokinetic properties .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals distinct biological activities based on their functional groups:

Compound NameStructural FeaturesBiological Activity
4-Bromo-N-(1-methoxypropan-2-yl)benzenesulfonamideMethoxypropan-2-yl groupAntimicrobial properties
Thiazolo[5,4-b]pyridinesThiazolo-pyridine coreAnticancer activity
Pyridine DerivativesFused pyridine ringsDiverse biological activities
N-(pyrimidin-2-yl)benzenesulfonamidePyrimidine ringAntimicrobial and anticancer

This table illustrates how variations in structural features can lead to different biological outcomes, emphasizing the unique attributes of this compound due to its specific combination of functional groups.

Case Studies and Research Findings

Recent research has focused on elucidating the pharmacokinetic characteristics and potential toxicity profiles of this compound. Studies using multi-spectroscopic techniques have shown that this compound binds to human serum albumin (HSA), with moderate to strong binding constants indicating significant interaction potential . Furthermore, predictive models suggest that while the compound shows no mutagenicity, there may be concerns regarding hepatotoxicity and interactions with cytochrome P450 enzymes .

Properties

Molecular Formula

C11H9BrN2O2S

Molecular Weight

313.17 g/mol

IUPAC Name

4-bromo-N-pyridin-4-ylbenzenesulfonamide

InChI

InChI=1S/C11H9BrN2O2S/c12-9-1-3-11(4-2-9)17(15,16)14-10-5-7-13-8-6-10/h1-8H,(H,13,14)

InChI Key

IGTPSIUDZBXIBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=CC=NC=C2)Br

Origin of Product

United States

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